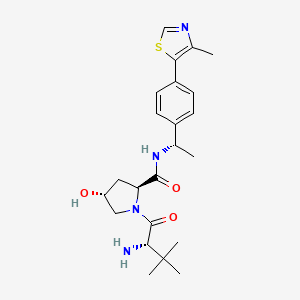

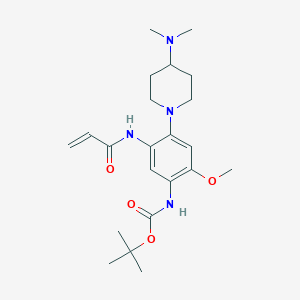

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The results, which included B3LYP/6-311++G(d,p) calculations, were in agreement with experimental infrared bands and XRD data. The stability of the molecule, as indicated by NBO analysis, arises from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analysis were used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping showed the distribution of negative and positive charges across the molecule .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions that introduce various functional groups. For example, 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized via a regiospecific 1,3-dipolar cycloaddition reaction. The synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds was achieved by reacting bromodifluoromethylated triazole with aldehydes, followed by lactonization . Additionally, 4-bromo-1-phenylsulphonylpyrazole was metallated regioselectively to give 5-lithio derivatives, which upon quenching with electrophiles, led to various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .

Chemical Reactions Analysis

The reactivity of brominated heterocycles is pivotal in the synthesis of complex molecules. For instance, 6-bromo-3,4-dihydro-2H-pyrans were prepared from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction. These brominated pyrans could then undergo halogen-metal exchange with tert-butyllithium to yield the corresponding lithiated derivatives . This showcases the versatility of brominated intermediates in organic synthesis, which is likely applicable to the synthesis and functionalization of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole are not detailed in the provided papers, the properties of structurally related compounds can offer insights. The presence of bromine and trifluoromethyl groups suggests that the compound would have significant molecular weight and be relatively dense. The electronegativity of the fluorine atoms could confer unique reactivity and polarity to the molecule. The MEP analysis of a related compound indicated that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . This could influence the solubility and reactivity of the compound in various solvents and under different reaction conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediates

Synthesis of Complex Molecules : Research indicates the utility of similar structures in synthesizing complex molecules. For example, 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones have been used to produce CF3-1,2,3-triazoles, which are significant in chemical synthesis (Usachev et al., 2011).

Orally Active Antagonists : A similar compound has been utilized in the practical synthesis of orally active CCR5 antagonists, showcasing its relevance in pharmaceutical applications (Ikemoto et al., 2005).

Sugar Imines Synthesis : In another study, derivatives of tetrahydro-2H-pyran were used in synthesizing sugar imine molecules, which have various potential applications in biochemistry and medicine (Mohammed et al., 2020).

Chemical Properties and Analysis

pKa Determination via NMR Spectroscopy : Trifluoromethylazoles, synthesized using structures similar to the compound , were used to determine pKa values in biological media, indicating its utility in chemical analysis and pharmaceuticals (Jones et al., 1996).

Synthesis of Bisazolyl Pyridines : Research demonstrates the use of similar compounds in synthesizing bisazolyl 2,4,6-trisubstituted pyridines, which are important in developing complexation and metalloorganic structures (Ruiz-Crespo et al., 2022).

AKT Inhibition Activity : The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, closely related to the queried compound, shows its potential in inhibiting Akt kinase, an enzyme critical in cell signaling (Gogireddy et al., 2014).

Biological and Medicinal Applications

Antimicrobial Agents : Compounds derived from similar structures have been synthesized and tested for antimicrobial activity, demonstrating their potential in developing new antibiotics (Prakash et al., 2011).

Anti-Diabetic Activity : Another study synthesized pyrazole-based heterocycles attached to a sugar moiety, which exhibited moderate anti-diabetic activity, indicating the compound's relevance in diabetes treatment (Vaddiraju et al., 2022).

Corrosion Inhibition : Research on heterocyclic diazoles, which are structurally similar, showed their potential as corrosion inhibitors for iron in acidic environments, indicating industrial applications (Babić-Samardžija et al., 2005).

HMG-CoA Reductase Inhibitors : Substituted indazole nucleus, akin to the compound , was connected to tetrahydro-4-hydroxy-2H-pyran-2-one to create new HMG-CoA reductase inhibitors, important in cholesterol management (Kim & Jahng, 1995).

Eigenschaften

IUPAC Name |

4-bromo-1-(oxan-2-yl)-5-(trifluoromethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrF3N2O/c14-12-8-7-18-19(11-3-1-2-6-20-11)10(8)5-4-9(12)13(15,16)17/h4-5,7,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXRJVPOPIYYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159917 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

CAS RN |

2044704-81-4 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)